2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to inhibit viral replication .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
They exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have shown a synergistic increase in inflammatory molecules and cytokine production in IL-1β-stimulated cells .
Molecular Mechanism
The exact molecular mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide remains unclear. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They can also influence the activity of enzymes, either through inhibition or activation .
Temporal Effects in Laboratory Settings
Some indole derivatives have shown high fluorescence quantum yield and good thermal stability, making them excellent candidates for various applications .
Metabolic Pathways
Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms .
Transport and Distribution
The transport and distribution of indole derivatives are generally influenced by their interactions with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of indole derivatives can influence their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide typically involves the reaction of indole derivatives with acylating agents. One common method is the reaction of indole-3-acetic acid with pentylamine under acidic conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Known for its antimicrobial activity.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide is unique due to its specific structure, which combines the indole ring with a pentylacetamide moiety. This unique structure may confer distinct biological activities and properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-3-6-9-16-15(19)14(18)12-10-17-13-8-5-4-7-11(12)13/h4-5,7-8,10,17H,2-3,6,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMBLPYIVNHYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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